molecular formula C18H20N2O4S2 B609945 2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)- CAS No. 1258963-59-5

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

Cat. No. B609945
M. Wt: 392.49
InChI Key: TTYKUKSFWHEBLI-DLBZAZTESA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, refractive index, etc.


Scientific Research Applications

AMPA Receptor Potentiation

2-Propanesulfonamide derivatives, specifically PF-04958242, have been identified as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Their application in cognitive enhancement, particularly for schizophrenia, has been explored due to their ability to attenuate cognitive deficits. These compounds have shown promise in preclinical characterization, suggesting a therapeutic potential for clinical studies (Shaffer et al., 2015).

Polysulfonamides and Polymer Chemistry

Research into polysulfonamides containing thiophene links, such as various dithienyldisulfonyl chlorides, has demonstrated their solubility in electron-donating solvents and their thermal stability. These polymers exhibit significant moisture absorption and have applications in materials science, particularly in areas requiring thermally stable polymers with specific solubility properties (Yi et al., 1988).

Bioconversion and Metabolism Studies

The use of Actinoplanes missouriensis in biocatalysis has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This approach supports comprehensive structure characterization and helps in monitoring and quantifying drug metabolites during clinical investigations, providing insights into drug metabolism and efficacy (Zmijewski et al., 2006).

Chemical Synthesis and Applications

2-Propanesulfonamide derivatives are useful in various chemical syntheses, such as the synthesis of polysulfonamides and furans, and in the preparation of compounds with potential biological activities. These processes involve reactions with different chemical agents, contributing to the diverse chemical applications of 2-propanesulfonamide derivatives in organic chemistry (Kruse et al., 2010).

Food Chemistry and Flavor Studies

The reaction of 2-propanesulfonamide derivatives with cysteine or hydrogen sulfide has been studied in the context of food chemistry, particularly in understanding the formation of various sulfur-containing compounds that contribute to the flavor of roasted foods. These reactions produce a range of volatile sulfur compounds, influencing the sensory properties of foods (Whitfield & Mottram, 1999).

Pharmacological Characterization and Drug Metabolism

The pharmacological characterization of cGMP regulation by biarylpropylsulfonamide class of AMPA receptor potentiators, like LY404187, has been a subject of research. These studies are crucial for understanding the biochemical pathways activated by these compounds, with implications for treating conditions like depression and Parkinson's disease (Ryder et al., 2006).

Polymer Science and Membrane Technology

Sulfonated polyimide membranes derived from compounds like 2-propanesulfonamide have shown promise in gas permeation and separation properties. These studies are significant for fuel cell applications and for developing materials with efficient proton conduction capabilities (Tanaka et al., 2006).

Thermal Stability of Poly(aryl ether sulfones)

Investigations into the thermal stability of high-performance poly(aryl ether sulfones) involving model compounds like 2,2-bis[[4-(phenylsulfonyl)phenoxy]phenyl] propane provide insights into the reactivity and stability of these materials at high temperatures. Such research is valuable for applications in areas requiring materials with high thermal stability (Broadbelt et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties of the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with care and use them responsibly.


properties

IUPAC Name

N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKUKSFWHEBLI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001337272
Record name Pesampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

CAS RN

1258963-59-5
Record name Pesampator [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04958242
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pesampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PESAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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